2-[2-(Naphthalen-1-yl)ethenyl]-1-benzothiophene
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Overview
Description
2-[2-(Naphthalen-1-yl)ethenyl]-1-benzothiophene is an organic compound that belongs to the class of benzothiophenes. This compound is characterized by the presence of a naphthalene ring attached to an ethenyl group, which is further connected to a benzothiophene moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Naphthalen-1-yl)ethenyl]-1-benzothiophene can be achieved through several synthetic routes. One common method involves the use of Grignard reagents, where a naphthylmagnesium bromide reacts with a suitable benzothiophene derivative under controlled conditions . Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a naphthylboronic acid reacts with a halogenated benzothiophene .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings to produce this compound efficiently .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Naphthalen-1-yl)ethenyl]-1-benzothiophene undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur on the aromatic rings of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), catalysts (e.g., iron or aluminum chloride).
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Ethyl derivatives.
Substitution: Nitro, halo derivatives.
Scientific Research Applications
2-[2-(Naphthalen-1-yl)ethenyl]-1-benzothiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-[2-(Naphthalen-1-yl)ethenyl]-1-benzothiophene involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[2-(Naphthalen-1-yl)ethenyl]-1-benzothiophene is unique due to its combined structural features of naphthalene and benzothiophene. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and medicinal chemistry .
Properties
CAS No. |
82255-63-8 |
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Molecular Formula |
C20H14S |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
2-(2-naphthalen-1-ylethenyl)-1-benzothiophene |
InChI |
InChI=1S/C20H14S/c1-3-10-19-15(6-1)8-5-9-16(19)12-13-18-14-17-7-2-4-11-20(17)21-18/h1-14H |
InChI Key |
HVWQQUBKWXKEJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=CC3=CC4=CC=CC=C4S3 |
Origin of Product |
United States |
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